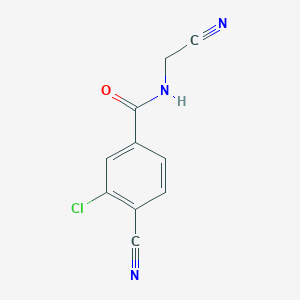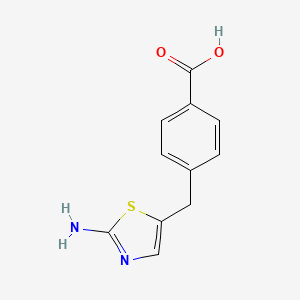
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound featuring a thiophene ring substituted with a chlorine atom, an imidazole ring, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps:
Formation of the Thiophene Derivative: The starting material, 5-chlorothiophene-2-carboxylic acid, is converted to 5-chlorothiophene-2-ylmethanol through reduction.
Etherification: The thiophene derivative is then reacted with 2-bromoethanol to form 2-(5-chlorothiophen-2-yl)-2-methoxyethanol.
Imidazole Ring Formation: The intermediate is then subjected to cyclization with 1-methylimidazole under basic conditions to form the imidazole ring.
Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the imidazole derivative with isopropylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. Key considerations include the purity of reagents, reaction temperature, and pressure control to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.
Reduction: Reduction reactions can target the imidazole ring or the thiophene ring, depending on the conditions.
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar aprotic solvents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced imidazole or thiophene derivatives.
Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Biologically, N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide has potential as a pharmacophore in drug design. Its sulfonamide group is known for its antibacterial properties, and the imidazole ring is a common motif in many bioactive compounds.
Medicine
In medicine, this compound could be explored for its potential as an anti-inflammatory or antimicrobial agent. The presence of the sulfonamide group suggests it might inhibit certain enzymes, similar to other sulfonamide drugs.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.
Mecanismo De Acción
The mechanism of action of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, potentially inhibiting this enzyme and exerting antibacterial effects. The imidazole ring can interact with metal ions or other biomolecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-methyl-1H-imidazole-4-sulfonamide: Similar structure but with a different alkyl group on the imidazole ring.
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-isopropyl-1H-imidazole-4-sulfonamide: Lacks the methyl group on the imidazole ring.
Uniqueness
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is unique due to its combination of a chlorinated thiophene ring, an imidazole ring, and a sulfonamide group. This combination provides a distinct set of chemical properties and potential biological activities, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3S2/c1-9(2)14-17-13(8-18(14)3)23(19,20)16-7-10(21-4)11-5-6-12(15)22-11/h5-6,8-10,16H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTZQOIQHZAVFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)NCC(C2=CC=C(S2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,5-dimethyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-4-sulfonamide](/img/structure/B2657275.png)



![Methyl 2-({2-[(4-chlorophenyl)sulfanyl]benzyl}sulfanyl)benzenecarboxylate](/img/structure/B2657283.png)

![8-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2657285.png)
![1-(NAPHTHALENE-1-CARBONYL)-3-[5-(TRIFLUOROMETHYL)-1,3,4-OXADIAZOL-2-YL]PIPERIDINE](/img/structure/B2657286.png)




![4-bromo-N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2657296.png)
![2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium bromide](/img/structure/B2657298.png)
